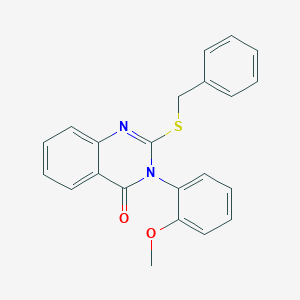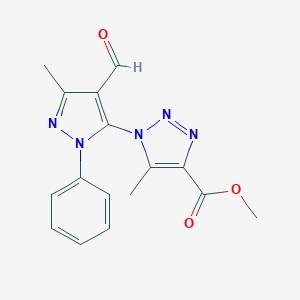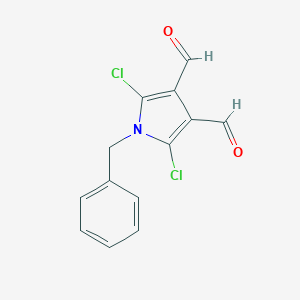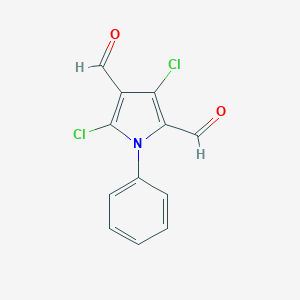
2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one, also known as BMQ, is a synthetic compound that belongs to the class of quinazoline derivatives. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The exact mechanism of action of 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is not fully understood. However, it has been proposed that 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Additionally, 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby exhibiting antioxidant activity.
Biochemical and Physiological Effects:
2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the expression of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been shown to inhibit the activity of various enzymes, such as COX-2 and lipoxygenase (LOX), which are involved in the inflammatory response. 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has also been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Additionally, it exhibits potent antitumor activity against a variety of cancer cell lines, making it a promising candidate for further research in the field of oncology. However, there are also some limitations associated with 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one. For example, its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one. One direction is to further elucidate its mechanism of action, which could lead to the development of more potent and selective analogs. Another direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one could be further evaluated in preclinical and clinical studies to determine its safety and efficacy in humans. Finally, 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one could be used as a lead compound for the development of new drugs with improved therapeutic potential.
Synthesemethoden
2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one can be synthesized through a multistep process starting from 2-nitrobenzaldehyde and 2-methoxyaniline. The first step involves the reduction of 2-nitrobenzaldehyde to 2-amino-5-nitrobenzyl alcohol, followed by the condensation of the latter with 2-methoxyaniline to form 2-(2-methoxyphenyl)-5-nitrobenzyl alcohol. The nitro group is then reduced to an amino group, and the resulting compound is treated with thionyl chloride to form 2-(2-methoxyphenyl)-5-nitrobenzyl chloride. The final step involves the reaction of the latter with thiourea to form 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one.
Wissenschaftliche Forschungsanwendungen
2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has also been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, 2-(benzylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C22H18N2O2S |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
2-benzylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H18N2O2S/c1-26-20-14-8-7-13-19(20)24-21(25)17-11-5-6-12-18(17)23-22(24)27-15-16-9-3-2-4-10-16/h2-14H,15H2,1H3 |
InChI-Schlüssel |
ABCBLYIBRYXWCE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,5,10-trimethyl-3,8-diphenyl-1-(trifluoromethyl)-5a,6,8,10b-tetrahydro-3H,5H-pyrazolo[4'',3'':5',6']pyrano[4',3':4,5]thiopyrano[2,3-c]pyrazole](/img/structure/B290216.png)




![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B290223.png)



